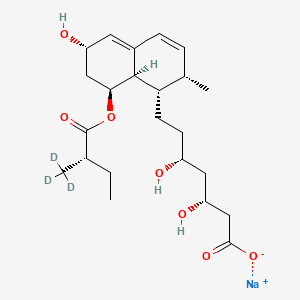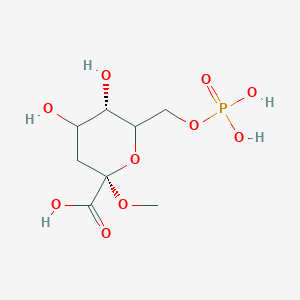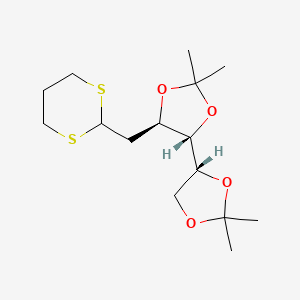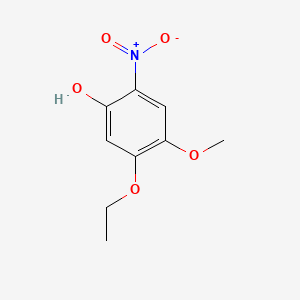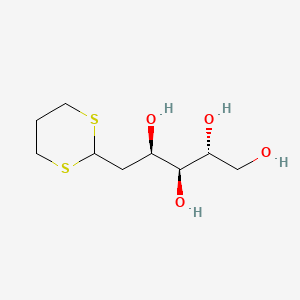![molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4](/img/structure/B562417.png)
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxy group and a chlorine atom .Physical And Chemical Properties Analysis
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 183.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound’s XLogP3-AA value is 1.9, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others . The derivatives exhibit cytotoxic effects by inducing apoptosis, causing cell cycle arrest, and modulating gene expression related to cancer cell survival .
Anti-inflammatory Effects
Pyrimidine derivatives, including those based on the 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine structure, have displayed significant anti-inflammatory activities. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and various interleukins .
JAK Inhibitors Synthesis
The compound is used in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are important in the treatment of diseases like rheumatoid arthritis and myelofibrosis . These medications function by modulating the activity of JAKs, which are enzymes involved in the signaling pathways that regulate blood cell production and immune responses.
Antiviral Research
2-Chloro-6-methoxy-7-deazapurine: serves as a building block in the synthesis of antiviral agents. Its structural analogs have been explored for their potential to inhibit viral replication and show promise in the development of new treatments for viral infections .
Chemical Reference Material
This compound is available as a certified reference material for analytical chemistry applications. It is used to ensure the accuracy and reliability of data analysis in various research settings .
Biological Activity Screening
Derivatives of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine are utilized in the generation of compound libraries for biological activity screening. This process is crucial for discovering new drugs and understanding the biological effects of chemical compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that this compound is part of a series of pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for their potential anticancer properties . These compounds are thought to interact with their targets, leading to changes in cellular function that inhibit cancer cell growth .
Biochemical Pathways
For instance, some compounds in this family have been found to up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to increased programmed cell death .
Result of Action
Similar compounds have been shown to have cytotoxic effects against various cancer cell lines , suggesting that this compound may also have potential anticancer activity.
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPNNYTVBWDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652518 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96022-77-4 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
